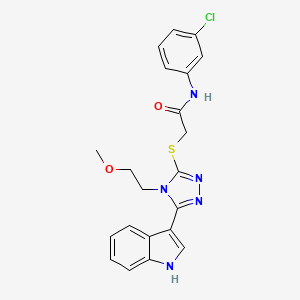

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide

Beschreibung

This compound features a 1,2,4-triazole core substituted with a 2-methoxyethyl group at position 4 and an indol-3-yl moiety at position 3. A thioether bridge connects the triazole to an acetamide group, which is further substituted with a 3-chlorophenyl ring. The indole and 3-chlorophenyl groups contribute to π-π stacking and hydrophobic interactions, while the methoxyethyl side chain may enhance solubility. The triazole-thioacetamide scaffold is associated with diverse biological activities, including anticancer and anti-inflammatory effects, as seen in structurally related analogs .

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O2S/c1-29-10-9-27-20(17-12-23-18-8-3-2-7-16(17)18)25-26-21(27)30-13-19(28)24-15-6-4-5-14(22)11-15/h2-8,11-12,23H,9-10,13H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESLPMALIVZNOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide is a complex organic molecule that integrates multiple bioactive moieties, particularly an indole and a triazole. This structural combination suggests significant potential for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 433.91 g/mol. The presence of the indole ring is notable for its role in numerous biological activities, including interactions with serotonin receptors and potential modulation of various enzyme activities.

Biological Activities

1. Anticancer Activity

Research has indicated that compounds with similar structural features to this triazole derivative exhibit significant anticancer properties. Specifically, studies have shown that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds containing the indole moiety have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, which are critical for fungal cell survival. This mechanism may extend to other microbial targets as well. Research has shown that similar compounds exhibit broad-spectrum antimicrobial activity against bacteria and fungi .

3. Anti-inflammatory Effects

The presence of the thioether linkage in the compound may enhance its anti-inflammatory properties. Compounds with similar thiazole or thioether groups have demonstrated significant anti-inflammatory effects in various animal models by inhibiting pro-inflammatory cytokines and mediators .

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The indole and triazole rings may bind to active sites on these targets, modulating their activity and triggering biochemical cascades that lead to observed therapeutic effects.

Research Findings

Case Studies

- Anticancer Screening : A study evaluated various triazole derivatives for their anticancer efficacy using multicellular spheroid models, demonstrating that compounds similar to this one significantly reduced tumor growth .

- Antimicrobial Testing : In vitro assays showed that related triazole compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting a potential role for this compound in treating infections .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis highlights structural and functional distinctions between the target compound and its analogs:

Heterocyclic Core Variations

- The naphthalenyloxy group increases lipophilicity, which may reduce aqueous solubility relative to the target compound’s methoxyethyl group .

- 1,3,4-Oxadiazole Derivatives (e.g., 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides):

Oxadiazole’s electron-deficient nature enhances metabolic stability but may reduce hydrogen-bonding capacity compared to triazoles. These compounds exhibit in silico anticancer activity, suggesting the target compound’s triazole core could offer superior enzymatic interactions .

Substituent Effects

- Indole vs. Pyrrole/Thiophene :

The indol-3-yl group in the target compound enables stronger π-stacking and interactions with tryptophan-rich binding pockets compared to pyrrole or thiophene substituents in analogs (e.g., 4-phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol derivatives) . - Methoxyethyl vs. Bulky Alkyl/Aryl Groups: The 2-methoxyethyl substituent improves solubility relative to naphthalenyloxy (6m) or benzothiazolyl groups (e.g., 2-(4-amino-5-methyl-4H-triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)acetamides), which prioritize lipophilicity for membrane penetration .

Structural and Activity Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.